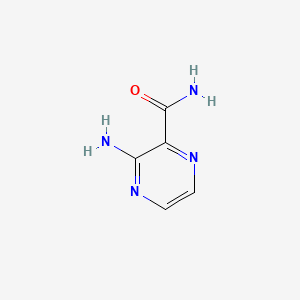

3-Aminopirazina-2-carboxamida

Descripción general

Descripción

3-Aminopyrazine-2-carboxamide is a chemical compound with the molecular formula C5H6N4O It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms

Aplicaciones Científicas De Investigación

3-Aminopyrazine-2-carboxamide has several scientific research applications:

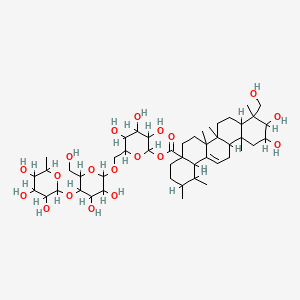

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial agents.

Industry: It is used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.

Mecanismo De Acción

Target of Action

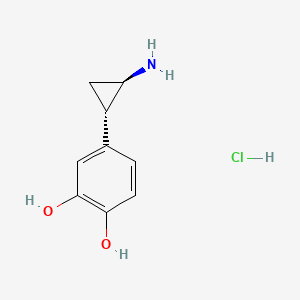

The primary target of 3-Aminopyrazine-2-carboxamide is the Prolyl-tRNA Synthetase (ProRS) . ProRS is an enzyme that plays a crucial role in protein synthesis by attaching the amino acid proline to the appropriate tRNA molecule .

Mode of Action

3-Aminopyrazine-2-carboxamide interacts with ProRS, inhibiting its function . This compound is derived from a previously reported inhibitor of human ProRS and has been repurposed to inhibit mycobacterial ProRS . The inhibition of ProRS disrupts protein synthesis, which is essential for the growth and survival of the organism .

Biochemical Pathways

The inhibition of ProRS by 3-Aminopyrazine-2-carboxamide affects the protein synthesis pathway . This disruption in protein synthesis can lead to the death of the organism, as proteins are crucial for many biological functions, including cell structure, function, and regulation .

Result of Action

The result of the action of 3-Aminopyrazine-2-carboxamide is the inhibition of growth in various strains of mycobacteria . The compound has shown high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis . It has also shown minimal antibacterial and antifungal activity .

Análisis Bioquímico

Biochemical Properties

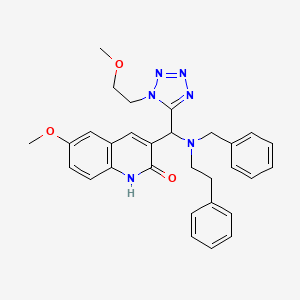

3-Aminopyrazine-2-carboxamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as fatty acid synthase (FAS) I, aspartate decarboxylase (PanD), and quinolinic acid phosphoribosyl transferase (QAPRTase) . These interactions result in the inhibition of mycolic acid biosynthesis, disruption of the acetylcoenzyme A biosynthetic pathway, and interference with the nicotinamide pathway . The compound’s ability to inhibit these enzymes highlights its potential as an antimicrobial agent, particularly against mycobacteria.

Cellular Effects

3-Aminopyrazine-2-carboxamide has been shown to exert significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that 3-Aminopyrazine-2-carboxamide can inhibit the growth of Mycobacterium tuberculosis by targeting prolyl-tRNA synthetase, an enzyme essential for protein synthesis . Additionally, the compound has been found to be non-cytotoxic to HepG2 human hepatocellular carcinoma cells, indicating its potential for therapeutic applications .

Molecular Mechanism

The molecular mechanism of 3-Aminopyrazine-2-carboxamide involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. The compound acts as an adenosine mimic, binding to the active site of prolyl-tRNA synthetase and inhibiting its activity . This inhibition disrupts protein synthesis, ultimately leading to the death of mycobacterial cells. Additionally, 3-Aminopyrazine-2-carboxamide has been shown to interfere with the biosynthesis of mycolic acids and the nicotinamide pathway, further contributing to its antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Aminopyrazine-2-carboxamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 3-Aminopyrazine-2-carboxamide maintains its antimicrobial activity over extended periods, with minimal degradation . This stability is essential for its potential use in therapeutic applications, as it ensures consistent efficacy over time.

Dosage Effects in Animal Models

The effects of 3-Aminopyrazine-2-carboxamide vary with different dosages in animal models. Studies have demonstrated that the compound exhibits a dose-dependent antimicrobial activity, with higher doses resulting in increased efficacy . At high doses, 3-Aminopyrazine-2-carboxamide may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have also been observed, indicating that a minimum concentration is required to achieve significant antimicrobial activity .

Metabolic Pathways

3-Aminopyrazine-2-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism. The compound has been shown to inhibit fatty acid synthase (FAS) I, aspartate decarboxylase (PanD), and quinolinic acid phosphoribosyl transferase (QAPRTase), disrupting the biosynthesis of mycolic acids, acetylcoenzyme A, and nicotinamide . These interactions highlight the compound’s potential as an antimicrobial agent, as it targets essential metabolic pathways in mycobacteria.

Transport and Distribution

The transport and distribution of 3-Aminopyrazine-2-carboxamide within cells and tissues are critical for its efficacy. The compound is transported across cell membranes and distributed within various cellular compartments . It interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in target cells . This targeted distribution is essential for the compound’s antimicrobial activity, as it ensures that the compound reaches its intended site of action.

Subcellular Localization

3-Aminopyrazine-2-carboxamide exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a crucial role in directing 3-Aminopyrazine-2-carboxamide to its intended subcellular locations . This precise localization is essential for the compound’s efficacy, as it ensures that it interacts with its target biomolecules within the cell.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Aminopyrazine-2-carboxamide can be synthesized through various methods. One common approach involves the reaction of 3-aminopyrazine with an appropriate carboxylating agent. For instance, the reaction of 3-aminopyrazine with carbon dioxide in the presence of a base can yield 3-aminopyrazine-2-carboxamide. Another method involves the use of 3-aminopyrazine-2-carboxylic acid, which can be converted to the carboxamide through amide formation reactions using reagents such as carbonyldiimidazole (CDI) or thionyl chloride .

Industrial Production Methods

In an industrial setting, the production of 3-aminopyrazine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Aminopyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group or the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.

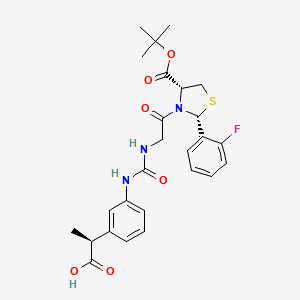

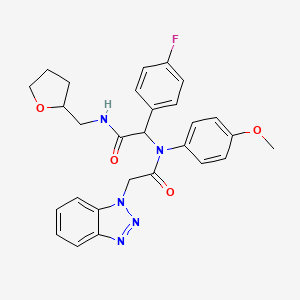

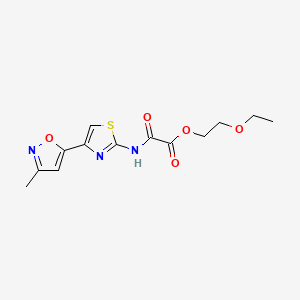

Comparación Con Compuestos Similares

Similar Compounds

Pyrazinamide: A well-known antimicrobial agent used in the treatment of tuberculosis.

3-Aminopyrazine-2-carboxylic acid: A precursor in the synthesis of 3-aminopyrazine-2-carboxamide.

N-substituted 3-aminopyrazine-2-carboxamides: These derivatives have been studied for their antimicrobial and cytotoxic activities.

Uniqueness

3-Aminopyrazine-2-carboxamide is unique due to its specific structural features and its potential as a scaffold for developing new antimicrobial agents. Its ability to inhibit prolyl-tRNA synthetase sets it apart from other similar compounds, making it a valuable candidate for further research and drug development .

Propiedades

IUPAC Name |

3-aminopyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,6,9)(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSMATGDLFHTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186281 | |

| Record name | Aminopyrazine carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32587-10-3 | |

| Record name | Aminopyrazine carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032587103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32587-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 32587-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminopyrazine carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOPYRAZINE CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K43224J9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

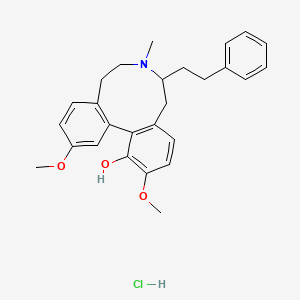

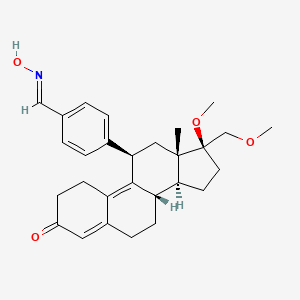

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole](/img/structure/B1665297.png)

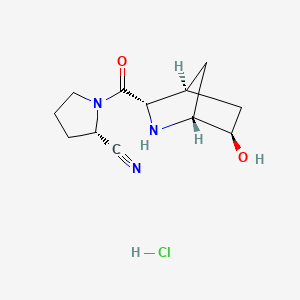

![(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B1665298.png)